molecular formula C19H27N5O B10869487 4-[(4-Tert-butylphenoxy)methyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

4-[(4-Tert-butylphenoxy)methyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B10869487
M. Wt: 341.5 g/mol
InChI Key: MTOVEUYOPHOVSF-UHFFFAOYSA-N
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Description

4-{[4-(TERT-BUTYL)PHENOXY]METHYL}-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a piperidine ring, and a tert-butyl group attached to a phenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(TERT-BUTYL)PHENOXY]METHYL}-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction of 4-tert-butylphenol with an appropriate halomethylating agent under basic conditions to form the 4-(tert-butyl)phenoxymethyl intermediate.

    Cyclization to Form the Triazine Ring: The intermediate is then reacted with cyanuric chloride under controlled conditions to form the triazine ring.

    Introduction of the Piperidine Ring: The final step involves the nucleophilic substitution of the triazine ring with piperidine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(TERT-BUTYL)PHENOXY]METHYL}-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

4-{[4-(TERT-BUTYL)PHENOXY]METHYL}-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-{[4-(TERT-BUTYL)PHENOXY]METHYL}-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

    Modulate Receptor Activity: Interact with cellular receptors, altering their signaling pathways.

    Induce Apoptosis: Trigger programmed cell death in certain cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[4-(TERT-BUTYL)PHENOXY]METHYL}-6-MORPHOLINO-1,3,5-TRIAZIN-2-AMINE
  • **4-{[4-(TERT-BUTYL)PHENOXY]METHYL}-6-DIMETHYLAMINO-1,3,5-TRIAZIN-2-AMINE

Uniqueness

4-{[4-(TERT-BUTYL)PHENOXY]METHYL}-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H27N5O

Molecular Weight

341.5 g/mol

IUPAC Name

4-[(4-tert-butylphenoxy)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C19H27N5O/c1-19(2,3)14-7-9-15(10-8-14)25-13-16-21-17(20)23-18(22-16)24-11-5-4-6-12-24/h7-10H,4-6,11-13H2,1-3H3,(H2,20,21,22,23)

InChI Key

MTOVEUYOPHOVSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NC(=NC(=N2)N3CCCCC3)N

Origin of Product

United States

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